Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

Description

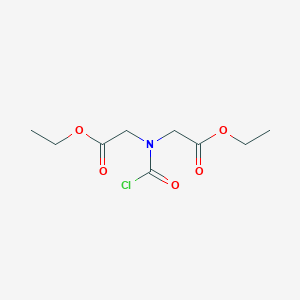

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester is a glycine derivative with two substituents on the nitrogen atom: a chlorocarbonyl group (-COCl) and a 2-ethoxy-2-oxoethyl group (-CH₂CO-OEt). The ethyl ester (-COOEt) at the glycine carboxylate further enhances its lipophilicity. Structurally, it combines reactive moieties (chlorocarbonyl) with stabilizing ester groups, making it a candidate for further chemical transformations or applications in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[carbonochloridoyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO5/c1-3-15-7(12)5-11(9(10)14)6-8(13)16-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPGJMIOMRGUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182863 | |

| Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204580-52-9 | |

| Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204580-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves the reaction of glycine with chlorocarbonyl and ethoxy-oxoethyl groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it versatile for various organic synthesis reactions.

Biology

In biological research, derivatives of glycine are often studied for their roles in metabolic pathways and potential therapeutic applications.

Medicine

This compound or its derivatives might be explored for pharmaceutical applications, including drug development and delivery systems.

Industry

In industry, it could be used in the production of polymers, resins, or other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action for Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester would depend on its specific application. Generally, it might interact with molecular targets through its functional groups, influencing biochemical pathways or chemical reactions.

Comparison with Similar Compounds

Structural Analogs

a. Ethyl N-(2-chlorobenzoyl)glycinate (C₁₁H₁₂ClNO₃)

- Structure : Features a 2-chlorobenzoyl group instead of chlorocarbonyl and lacks the 2-ethoxy-2-oxoethyl substituent.

- Properties: Molecular weight = 241.67 g/mol, ChemSpider ID 2011243.

b. Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate (C₈H₁₅NO₄)

- Structure : Contains the 2-ethoxy-2-oxoethyl group but replaces the chlorocarbonyl with a secondary amine.

- Spectral Data : Key ¹H and ¹³C NMR signals for ester carbonyls appear at δC ~167.6–167.8, similar to the target compound’s 2-ethoxy-2-oxoethyl group .

c. N-(2-Ethoxy-2-oxoethyl)-N-(phenylmethyl)-β-alanine ethyl ester (C₁₆H₂₃NO₄)

- Structure : Extends the glycine backbone to β-alanine and adds a benzyl group.

- Properties : Molecular weight = 293.36 g/mol, XLogP3 = 2.2. The benzyl group increases hydrophobicity, contrasting with the target compound’s chlorocarbonyl electrophilicity .

Functional Group Comparisons

a. Chlorocarbonyl vs. Chloroacetyl Derivatives

- Glycine, N-(chloroacetyl)-, 2-methoxyethyl ester (CAS 107356-78-5) : Replaces chlorocarbonyl (-COCl) with chloroacetyl (-COCH₂Cl). The chloroacetyl group is less electrophilic but more hydrolytically stable .

- N-Chloroacetylglycine (CAS 6319-96-6) : A simpler derivative lacking ester groups, used in peptide synthesis. Its aqueous solubility contrasts with the target compound’s ester-driven lipophilicity .

b. 2-Ethoxy-2-oxoethyl Substituent

- N-Benzyl-N’-(2-(tert-butoxy)-2-oxyethyl)glycine ethyl ester : Features a tert-butoxy group instead of ethoxy, providing steric protection for the ester. NMR data (δC ~167.6 for ester carbonyls) align with the target compound’s spectral profile .

Spectral and Physicochemical Properties

- ¹³C NMR : Ester carbonyls in similar compounds (e.g., NP8) resonate at δC ~174.1, while the target compound’s chlorocarbonyl group may appear further downfield (δC ~170–175) .

- IR Spectroscopy : The chlorocarbonyl group’s C=O stretch (~1740 cm⁻¹) overlaps with ester carbonyls, requiring deconvolution for accurate assignment .

Biological Activity

Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester (CAS: 204580-52-9), is a synthetic derivative of glycine that exhibits various biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial therapies and other therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

- Molecular Formula : C9H14ClNO5

- Molecular Weight : 251.66 g/mol

- Structure : The structural formula includes a chlorocarbonyl group and an ethoxy-oxoethyl moiety attached to the glycine backbone.

Biological Activity Overview

Research indicates that glycine derivatives can exhibit significant biological activities, including antimicrobial effects, modulation of antibiotic resistance, and potential therapeutic roles in various diseases.

Antimicrobial Activity

A recent study highlighted the ability of glycine to restore antibiotic sensitivity in multidrug-resistant (MDR) bacteria. The study aimed to evaluate the effects of glycine on various nosocomial pathogens and established its minimum inhibitory concentration (MIC) against these bacteria.

Key Findings :

- Glycine demonstrated a dose-dependent bactericidal effect on MDR pathogens.

- The combination of glycine with antibiotics such as meropenem and colistin restored susceptibility in resistant strains .

Data Table: Antimicrobial Efficacy of Glycine

| Pathogen | MIC (mg/L) | Effect Type |

|---|---|---|

| Escherichia coli | 32 | Bactericidal |

| Klebsiella pneumoniae | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 64 | Bactericidal |

| Staphylococcus aureus | 8 | Bacteriostatic |

Case Studies

-

Restoration of Antibiotic Sensitivity :

A study conducted in Tuscany, Italy, demonstrated that glycine could effectively restore the sensitivity of carbapenemase-producing Enterobacterales to antibiotics. This finding is crucial given the rising concern over antimicrobial resistance globally . -

Synergistic Effects with Antibiotics :

Another investigation assessed the synergistic effects of glycine when combined with various antibiotics. Results indicated that glycine not only enhanced the efficacy of existing antibiotics but also reduced their required dosages, potentially minimizing side effects associated with higher antibiotic concentrations .

The exact mechanism by which glycine exerts its antimicrobial effects remains an area of active research. It is hypothesized that high concentrations of glycine may induce morphological changes in bacterial cells, leading to cell lysis and death. Additionally, glycine may interact with bacterial metabolic pathways, disrupting essential functions necessary for survival .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester?

- The compound is synthesized via multi-step alkylation and acylation reactions. For example, ethyl chloroacetate reacts with amines (e.g., N-alkyldimethylamine) in diethyl ether under mild conditions (25°C, 150 hours) to form intermediates like N-(2-ethoxy-2-oxoethyl)-N,N-dimethylhexan-1-aminium chloride . Chlorocarbonyl groups can be introduced using reagents like ethyl (chlorocarbonyl)formate in dichloromethane, followed by hydrolysis and coupling steps . Key challenges include controlling reaction stoichiometry and minimizing hydrolysis of sensitive groups.

Q. How is structural characterization performed for this compound?

- 1H/13C NMR identifies substituent integration and electronic environments (e.g., ester carbonyls at ~170 ppm). FT-IR confirms functional groups (C=O stretch at ~1740 cm⁻¹ for esters, ~1650 cm⁻¹ for amides). HRMS validates molecular weight and fragmentation patterns . For example, intermediates like N-(2-diazo-3-oxoalkanoyl)glycine ethyl esters are purified via chromatography and characterized by LR-ESI-MS .

Q. What are the stability considerations for handling and storage?

- The compound is sensitive to moisture due to the chlorocarbonyl group. Storage in anhydrous, dark conditions at 2–8°C is recommended to prevent degradation . Compatibility with oxidizers must be avoided .

Advanced Research Questions

Q. How can hydrolysis of the chlorocarbonyl group be minimized during synthesis?

- Strategies include:

- Using aprotic solvents (e.g., dichloromethane) and inert atmospheres .

- Maintaining low temperatures (<25°C) during reactions .

- Employing scavengers like molecular sieves to absorb moisture .

- Contradictions in reaction yields (e.g., 50–95% in oxyoxalamide syntheses ) may arise from residual water or competing side reactions, resolved via kinetic monitoring (TLC/HPLC) .

Q. What mechanistic insights explain its role as a fluorescence chemosensor for Zn²+?

- The compound’s oxadiazole core and ethoxycarbonyl groups form a chelating site for Zn²+, inducing a fluorescence enhancement in aqueous acetonitrile. Selectivity over other metals (e.g., Cu²+, Fe³+) is attributed to the ligand’s geometry and electronic tuning . Optimization involves modifying substituents (e.g., hydroxy-3,5-di-tert-butylphenyl) to enhance binding affinity .

Q. How do computational studies predict its reactivity or interactions with biological targets?

- DFT calculations model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the chlorocarbonyl group’s electrophilicity facilitates amide bond formation . Molecular docking simulates interactions with enzymes (e.g., Keap1 inhibitors) by analyzing hydrogen bonds and steric complementarity .

Q. What analytical methods resolve contradictions in byproduct identification?

- HPLC-MS separates and identifies side products (e.g., diazo vs. chloroacetyl derivatives ). 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations in complex mixtures . For example, isomerization products of N-(2-diazo-3-oxoalkanoyl)glycine esters are resolved via silica gel chromatography .

Methodological Tables

| Key Reaction Conditions | References |

|---|---|

| Alkylation with ethyl chloroacetate (25°C, 150 h) | |

| Coupling using EDCI/DMAP in CH₂Cl₂ | |

| Hydrolysis with 1 N NaOH in ethanol |

| Spectroscopic Data | Key Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.4 (ester CH₃), δ 4.1–4.3 (OCH₂CH₃) |

| ¹³C NMR | δ 170–175 (C=O esters/amides) |

| FT-IR | 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) |

Critical Analysis of Evidence

- and provide the most direct insights into synthesis and applications (e.g., fluorescence sensing, enzyme inhibition).

- and highlight scalable alkylation methods but lack data on chlorocarbonyl-specific reactivity.

- Contradictions in purity protocols (e.g., crystallization vs. chromatography ) suggest context-dependent optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.